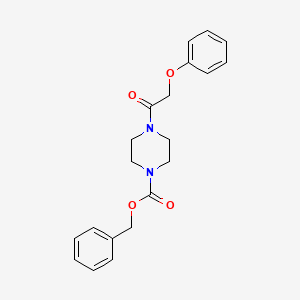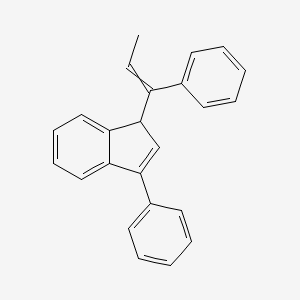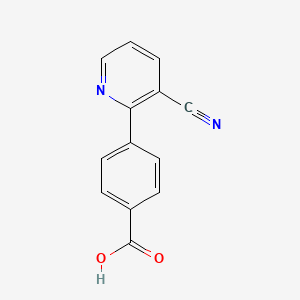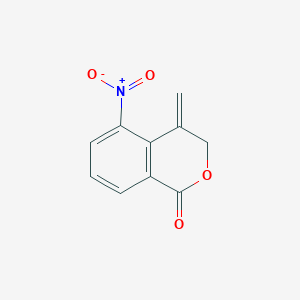![molecular formula C12H14N6 B15171450 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- CAS No. 920317-12-0](/img/structure/B15171450.png)
1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused ring structure, which includes both imidazole and purine moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is a common approach . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1H-Imidazo[1,2-b]pyrazole: Another imidazole derivative with potential biological activities.
1H-Imidazo[4,5-b]pyridine: Known for its therapeutic potential and synthetic versatility.
1H-Imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for its anti-tubercular activity.
Uniqueness: 1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)- is unique due to its fused ring structure, which combines imidazole and purine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
920317-12-0 |
|---|---|
分子式 |
C12H14N6 |
分子量 |
242.28 g/mol |
IUPAC 名称 |
1-methyl-4-pyrrolidin-1-ylimidazo[2,1-b]purine |
InChI |
InChI=1S/C12H14N6/c1-16-8-14-9-10(17-5-2-3-6-17)15-12-13-4-7-18(12)11(9)16/h4,7-8H,2-3,5-6H2,1H3 |
InChI 键 |
MNOARXMFYKIVEG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1N3C=CN=C3N=C2N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


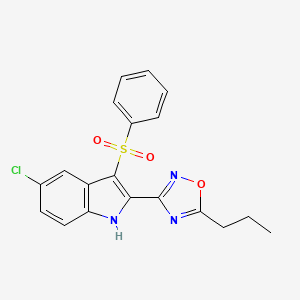
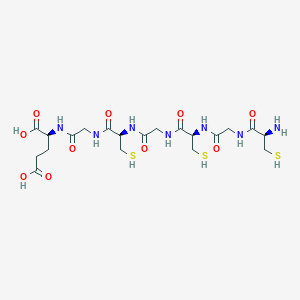
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)

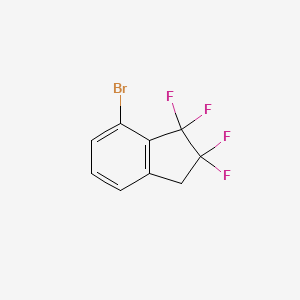
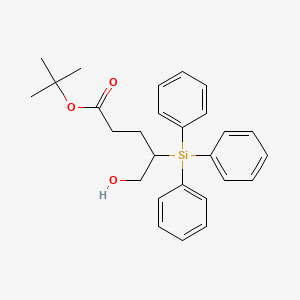
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)

